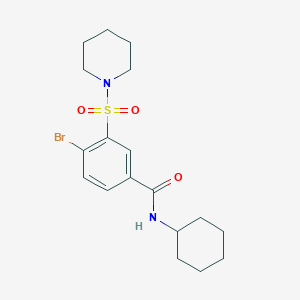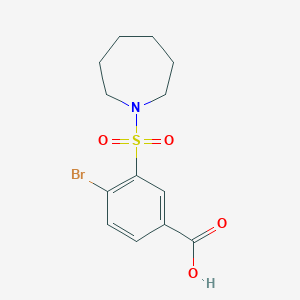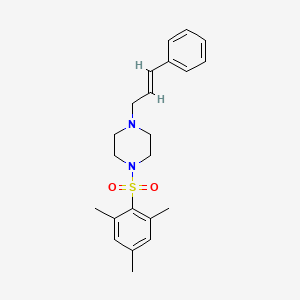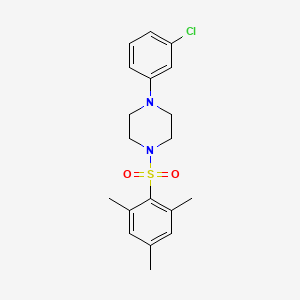![molecular formula C16H13ClF3NO3 B3441525 N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3441525.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide, commonly known as CTB, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which plays an important role in various physiological and pathological processes.
Wirkmechanismus
CTB acts as a competitive antagonist of N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide, which is a G protein-coupled receptor that modulates the activity of ion channels and intracellular signaling pathways. By binding to the receptor, CTB prevents the activation of downstream signaling cascades, leading to a reduction in the excitability of neurons and the release of neurotransmitters.
Biochemical and physiological effects:
CTB has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic transmission, the inhibition of glutamate release, and the reduction of neuronal excitability. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CTB is its high selectivity for N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide, which allows for the specific modulation of this receptor without affecting other glutamate receptors. However, CTB has a relatively short half-life in vivo, which limits its use in long-term experiments. Additionally, CTB has been shown to have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of CTB in scientific research. One area of interest is the role of N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide in addiction and substance abuse, as CTB has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the development of more selective and potent N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide antagonists, which could have therapeutic potential for neurological disorders. Additionally, the use of CTB in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
Wissenschaftliche Forschungsanwendungen
CTB has been widely used in scientific research as a tool to study the role of N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide in various physiological and pathological processes. It has been shown to be effective in animal models of neurological disorders such as epilepsy, Parkinson's disease, and pain. CTB has also been used to investigate the mechanisms of synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO3/c1-23-12-4-3-5-13(24-2)14(12)15(22)21-11-8-9(16(18,19)20)6-7-10(11)17/h3-8H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVSIRKJZWXPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3441445.png)

![1-(4-{4-[(5-bromo-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3441450.png)




![2,4-dibromo-6-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]phenol](/img/structure/B3441493.png)
![1-(4-{4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3441499.png)
![2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3441507.png)
![methyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B3441528.png)


